

Application Notes and Protocols: Sodium Borohydride Reduction of Benzophenone to Benzhydrol

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Compound of Interest

Compound Name: Benzhydrol

Cat. No.: B121723

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**Abstract

This document provides a detailed protocol for the reduction of benzophenone to **benzhydrol** (diphenylmethanol) using sodium borohydride. This transformation is a staple in organic synthesis, demonstrating the selective reduction of a ketone to a secondary alcohol. The protocol is intended for researchers, scientists, and professionals in drug development. Included are comprehensive experimental procedures, a summary of quantitative data, and key analytical characterizations.

Introduction

The reduction of carbonyl compounds is a fundamental transformation in organic chemistry. Sodium borohydride (NaBH_4) is a mild and selective reducing agent, particularly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1] Its ease of handling and high selectivity make it a preferred reagent over more reactive hydrides like lithium aluminum hydride (LAH).

The reaction detailed herein is the reduction of the aromatic ketone, benzophenone, to the secondary alcohol, **benzhydrol**. [2] The mechanism involves the nucleophilic attack of a hydride ion (H^-) from the borohydride to the electrophilic carbonyl carbon of benzophenone. [2] Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent such

as ethanol or methanol, yields the final alcohol product.^[3] This reaction is widely used in academic and industrial settings due to its reliability and high yield.

Monitoring the progress of the reaction is crucial for optimal results and can be effectively achieved using thin-layer chromatography (TLC).^[1] This application note provides a standard laboratory-scale protocol, including reaction setup, monitoring, workup, and purification of the product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the sodium borohydride reduction of benzophenone. The values are compiled from various literature sources and represent a range of experimental scales and conditions.

Parameter	Value	Reference
Reactants		
Benzophenone	1.0 g (5.49 mmol)	[4]
182 g (1.0 mol)	[5]	Assumed excess
0.1 g (0.55 mmol)	[6]	
Sodium Borohydride	0.2 g (5.29 mmol)	
10.0 g (0.26 mol)	[5]	
0.015 g (0.40 mmol)	[6]	
Solvent		
Ethanol (95%)	50 mL	[4]
Methanol	900 mL	[5]
Ethanol	25 mL	[6]
Reaction Conditions		
Temperature	Room Temperature to 55°C	[5]
Reaction Time	30 minutes to overnight	[3][5]
Product		
Benzhydrol		
Theoretical Yield	1.01 g	[4]
184.23 g	Calculated	
0.101 g	Calculated	
Actual Yield (crude)	0.872 g	[4]
175 g	[5]	
Percent Yield	86.3%	[4]
95%	[5]	

Melting Point (crude)	65-67 °C	Literature
Melting Point (recrystallized)	68-69 °C	[6]

Spectroscopic Data

Compound	IR Data (cm ⁻¹)	¹ H NMR Data (δ, ppm)
Benzophenone	~1660 (C=O stretch), 3050-3100 (aromatic C-H stretch)	7.45-7.85 (m, 10H, Ar-H)
Benzhydrol	3200-3600 (broad, O-H stretch), no C=O peak, 3020-3080 (aromatic C-H stretch)	2.2-2.4 (s, 1H, -OH), 5.8 (s, 1H, CH-OH), 7.2-7.5 (m, 10H, Ar-H)[5][7]

Experimental Protocol

This protocol is a representative procedure for the reduction of benzophenone on a laboratory scale.

4.1. Materials and Reagents

- Benzophenone
- Sodium borohydride
- Methanol or Ethanol (95%)
- Deionized water
- Hydrochloric acid (1 M)
- Dichloromethane or Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate
- Petroleum ether or hexanes (for recrystallization)
- TLC plates (silica gel)

- Developing solvent for TLC (e.g., 9:1 petroleum ether:ethyl acetate)

4.2. Reaction Setup

- In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of benzophenone in 30 mL of methanol.
- Stir the solution at room temperature until the benzophenone is completely dissolved.
- Cool the flask in an ice-water bath.

4.3. Reduction Reaction

- In a separate beaker, prepare a solution of 0.4 g of sodium borohydride in 5 mL of cold water.
- Slowly add the sodium borohydride solution dropwise to the stirred benzophenone solution over a period of 10-15 minutes. Maintain the temperature below 20°C.
- After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 30-60 minutes.

4.4. Reaction Monitoring

- The progress of the reaction can be monitored by TLC.
- Prepare a TLC plate and spot a small amount of the initial benzophenone solution, a co-spot (benzophenone and reaction mixture), and the reaction mixture at different time intervals (e.g., 0, 15, and 30 minutes).
- Develop the TLC plate in a chamber with a suitable solvent system (e.g., 9:1 petroleum ether:ethyl acetate).
- Visualize the spots under a UV lamp. The reaction is complete when the benzophenone spot (higher R_f) is no longer visible in the reaction mixture lane.

4.5. Work-up and Isolation

- After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 10 mL of 1 M hydrochloric acid to neutralize the excess sodium borohydride and decompose the borate ester complex. Be cautious as hydrogen gas will be evolved.
- Reduce the volume of the solvent using a rotary evaporator.
- Add 30 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with two 20 mL portions of dichloromethane or ethyl acetate.
- Combine the organic layers and wash them with 20 mL of brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude **benzhydrol**.

4.6. Purification

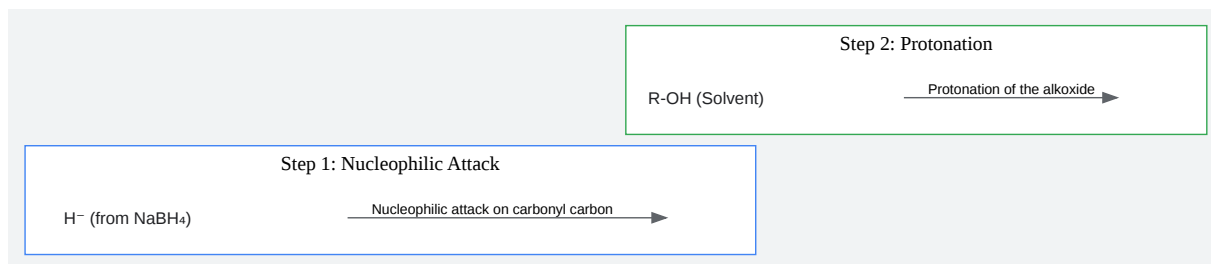
- The crude **benzhydrol** can be purified by recrystallization.
- Dissolve the crude product in a minimal amount of hot petroleum ether or hexanes.
- Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the crystals in a vacuum oven or air dry to a constant weight.

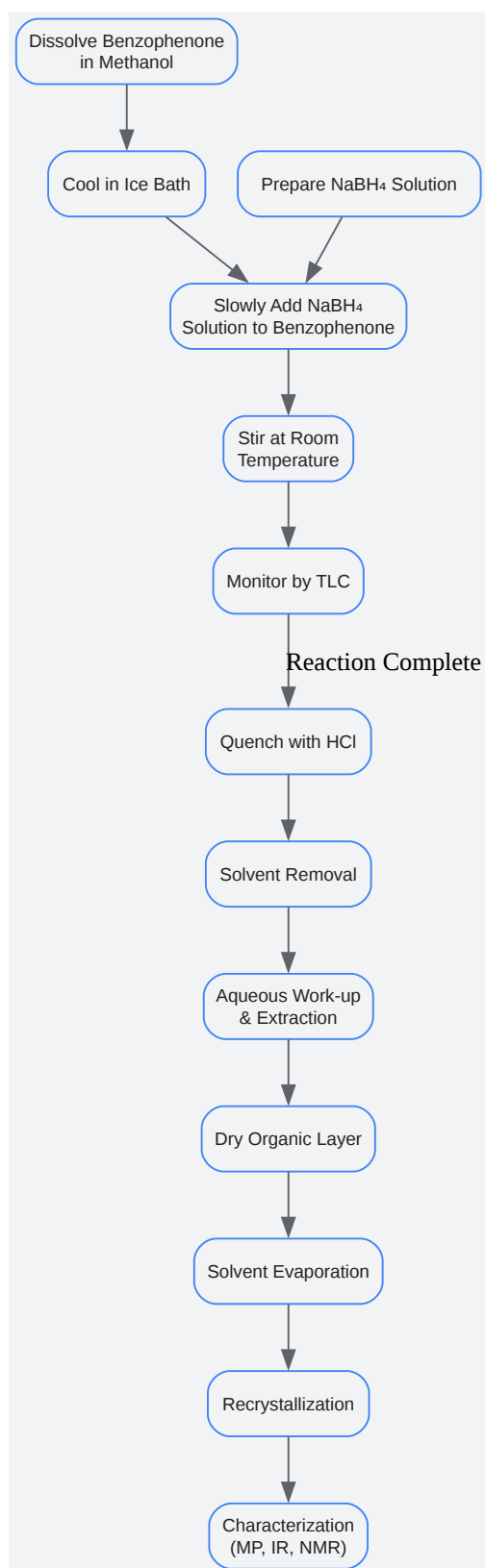
4.7. Characterization

- Determine the melting point of the purified **benzhydrol**.
- Obtain IR and ^1H NMR spectra to confirm the structure and purity of the product. The IR spectrum should show the appearance of a broad O-H stretch and the disappearance of the

C=O stretch. The ^1H NMR should show a characteristic peak for the benzylic proton and the hydroxyl proton.

Visualizations





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